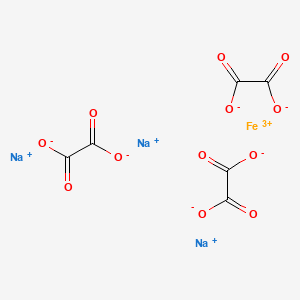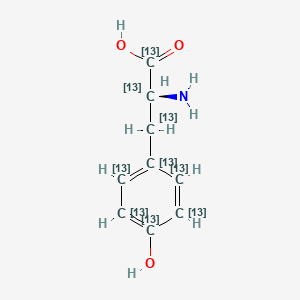
trisodium;iron(3+);oxalate
Descripción general
Descripción
Trisodium;iron(3+);oxalate, also known as trisodium trioxalatoferrate, is a coordination compound consisting of an iron(III) ion complexed with three oxalate ions and three sodium ions. The compound is known for its lime green color and fluorescence in solution. It is sensitive to light and higher-energy electromagnetic radiation, which causes the decomposition of one oxalate to carbon dioxide and reduction of the iron(III) atom to iron(II) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trisodium;iron(3+);oxalate can be synthesized by reacting iron(III) salts with oxalic acid in the presence of sodium ions. One common method involves dissolving iron(III) chloride in water, followed by the addition of oxalic acid and sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of iron from iron ore using oxalic acid, followed by photo-reduction. This method is efficient for producing iron oxalate dihydrate, which can be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;iron(3+);oxalate undergoes various chemical reactions, including:
Photoreduction: Exposure to light causes the reduction of iron(III) to iron(II) and the oxidation of oxalate to carbon dioxide.
Complex Formation: It forms complexes with other ligands, such as phenanthroline, resulting in mixed-ligand complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxalic acid, sodium hydroxide, and various ligands like phenanthroline. Reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from the reactions of this compound include iron(II) complexes, carbon dioxide, and various mixed-ligand complexes .
Aplicaciones Científicas De Investigación
Trisodium;iron(3+);oxalate has several scientific research applications:
Photocatalysis: It is used as a photocatalyst for the degradation of organic pollutants, such as rhodamine B, in wastewater.
Photochemistry: Its photoreductive properties are exploited in actinometry, a technique used to measure the intensity of light.
Environmental Science: It is used in the study of photogeneration of hydroxyl radicals for the degradation of pollutants like fluconazole.
Mecanismo De Acción
The mechanism of action of trisodium;iron(3+);oxalate involves the absorption of light, leading to the excitation of the iron(III) center. This results in the transfer of an electron from the oxalate ligand to the iron center, reducing it to iron(II) and oxidizing the oxalate to carbon dioxide. The photogenerated iron(II) can then participate in further redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trioxalatoferrate: Similar to trisodium;iron(3+);oxalate but with potassium ions instead of sodium.
Ammonium trioxalatoferrate: Contains ammonium ions instead of sodium.
Iron(III) oxalate: A simpler compound with only iron and oxalate ions.
Uniqueness
This compound is unique due to its specific combination of sodium ions and its high stability in the absence of light. Its ability to act as a photocatalyst and its fluorescent properties make it particularly valuable in scientific research .
Propiedades
IUPAC Name |
trisodium;iron(3+);oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3Na/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPRSXSGWQCSHH-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeNa3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890505 | |
| Record name | Ferric sodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-yellow odorless powder; Soluble in water; [Horizons MSDS] | |
| Record name | Trisodium trioxalatoferrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
555-34-0 | |
| Record name | Trisodium trioxalatoferrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, iron(3+) sodium salt (3:1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric sodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium trioxalatoferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)



![3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B3271777.png)


![Ethyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3271797.png)


![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)
![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)
![Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3271846.png)

